molecular formula C16H20Cl4N2 B3060986 N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride CAS No. 2056-18-0

N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

Cat. No. B3060986
CAS RN: 2056-18-0
M. Wt: 382.1 g/mol
InChI Key: RRZXPUXXMBILMU-UHFFFAOYSA-N
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Description

“N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride” is a chemical compound. It is related to ethylenediamine dihydrochloride, which has the formula C2H10Cl2N2 and a molecular weight of 133.020 .

Scientific Research Applications

Cytotoxic Activity in Cancer Cell Lines

N,N'-Bis(2-hydroxybenzyl)ethylenediamine dihydrochlorides, including derivatives similar to N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride, have shown promising cytotoxic activities against various human cancer cell lines. These compounds cause cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in cancer cells (Musa, Badisa, & Latinwo, 2014).

Synthesis and Structure Analysis

The crystal structure of related compounds, such as N,N'-Bis(2-chlorobenzylidene)ethylenediamine, has been determined, showing that these molecules are linked via weak intermolecular hydrogen bonds. This structural analysis is crucial for understanding the compound's reactivity and potential applications (Habibi et al., 2007).

Reaction and Formation of Derivatives

Research on reactions involving N,N'-Bis(chloromethyl)amides with derivatives of ethylenediamine, like N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride, has led to the formation of various new compounds. These reactions are essential for creating new molecules with potential applications in various fields (Luk’yanov & Ternikova, 1998).

Antimicrobial Activity

Certain derivatives of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine, closely related to N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride, have shown significant antimicrobial activity. This suggests their potential use in developing new synthetic compounds with enhanced antimicrobial properties (Musa, Khan, Aspedon, & Cooperwood, 2010).

Safety And Hazards

The safety data sheet for ethylenediamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to handle “N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride” with appropriate safety measures.

Future Directions

A study has suggested that targeting the iron requirement of Pseudomonas aeruginosa with compounds like N,N’-bis(2-hydroxybenzyl) ethylenediamine-N,N’-diacetic acid (HBED) may be an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling Pseudomonas aeruginosa . This suggests potential future directions for the use of “N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride” in similar applications.

properties

IUPAC Name

(2-chlorophenyl)methyl-[2-[(2-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2.2ClH/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18;;/h1-8,19-20H,9-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXPUXXMBILMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

CAS RN

2056-18-0
Record name Ethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 2
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 3
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 4
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 5
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

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